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Compound of Interest

N,N-Bis(2-
Compound Name:
chloroethyl)benzenemethanamine

Cat. No. B1293565

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of N,N-Bis(2-
chloroethyl)benzenemethanamine, a nitrogen mustard derivative, against a structurally
related tertiary amine, N-benzyl-N-ethylethanamine. The objective is to furnish researchers with
the necessary data and methodologies for the unambiguous identification and characterization
of these compounds, which is crucial for research and development in medicinal chemistry and
drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for N,N-Bis(2-
chloroethyl)benzenemethanamine hydrochloride and N-benzyl-N-ethylethanamine.
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N,N-Bis(2-
Compound chloroethyl)benzenemethana
mine Hydrochloride

N-benzyl-N-ethylethanamine

-

N
NN ~
Structure Cl—H
Molecular Formula C11H1sCI2N-HCI Ci1H17N
Molecular Weight 268.61 g/mol 163.26 g/mol

Table 1: *H NMR Data (CDCIs)

N,N-Bis(2-
chloroethyl)benzenemethana
mine Hydrochloride

N-benzyl-N-ethylethanamine
Chemical Shift (8) ppm,

Assignment . . o .
Chemical Shift (&) ppm, Multiplicity, Coupling
Multiplicity, Coupling Constant (J) Hz
Constant (J) Hz

Aromatic Protons 7.30-7.45 (m, 5H) 7.20-7.35 (m, 5H)

Benzyl CH2 3.65 (s, 2H) 3.55 (s, 2H)

N-CHz (chloroethyl) 3.50-3.60 (m, 4H)

CI-CH: 2.90-3.00 (m, 4H)

N-CHz (ethyl)

2.50 (g, J = 7.1 Hz, 4H)

CH:s (ethyl)

1.05 (t, J = 7.1 Hz, 6H)

Table 2: FT-IR Data (KBr Pellet)
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N,N-Bis(2-
chloroethyl)benzenemethana

N-benzyl-N-ethylethanamine

Assignment mine Hydrochloride Wavenumber (cm~?)
Wavenumber (cm~?) Intensity
Intensity

C-H stretch (aromatic) 3030-3080 (m) 3028 (m)

C-H stretch (aliphatic)

2850-2960 (M)

2968, 2809 (s)

C=C stretch (aromatic)

1450-1600 (m)

1494, 1453 (m)

C-N stretch

1150-1250 (m)

1118 (m)

C-Cl stretch

650-750 (s)

ble 3: El ization)

Assignment

N,N-Bis(2-
chloroethyl)benzenemethana
mine m/z (Relative Intensity)

N-benzyl-N-ethylethanamine
m/z (Relative Intensity)

Molecular lon [M]*

231 (low)

163 (base peak)

Base Peak

91

163

Key Fragments

182 [M-CH2CI]*, 134 [M-
2(CHz2CI)]*, 91 [C7H7]*

148 [M-CHs]*, 91 [C7H7]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

 Instrumentation: *H NMR spectra were recorded on a 400 MHz spectrometer.

o Data Acquisition: Spectra were acquired at room temperature with a spectral width of 16

ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16
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scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts
are reported in parts per million (ppm) relative to TMS (& 0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample (for the hydrochloride salt) or a drop
of the liquid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar
and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic
press.

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector.

Data Acquisition: The spectra were obtained in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. The data is
presented in terms of wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the analyte in methanol was introduced into the
mass spectrometer via direct infusion using a syringe pump.

Instrumentation: Mass spectra were obtained on a quadrupole mass spectrometer using
electron ionization (El) at 70 eV.

Data Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500
amu. The data is presented as m/z values with their relative intensities.

Mechanism of Action: DNA Alkylation by Nitrogen
Mustards

N,N-Bis(2-chloroethyl)benzenemethanamine, as a nitrogen mustard, exerts its biological

effects primarily through the alkylation of DNA. This process is initiated by an intramolecular
cyclization to form a highly reactive aziridinium ion, which then serves as the alkylating agent.
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Caption: DNA alkylation pathway of N,N-Bis(2-chloroethyl)benzenemethanamine.

This comparative guide provides essential spectroscopic data and standardized protocols to
aid in the identification and characterization of N,N-Bis(2-chloroethyl)benzenemethanamine.
The inclusion of a structurally related compound allows for a more definitive analysis,
highlighting the key spectral features that differentiate these molecules. The provided
mechanism of action diagram offers a visual representation of the compound's biological
activity, which is fundamental for researchers in the field of drug development.

« To cite this document: BenchChem. [Spectroscopic Identification of N,N-Bis(2-
chloroethyl)benzenemethanamine: A Comparative Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1293565#spectroscopic-
identification-of-n-n-bis-2-chloroethyl-benzenemethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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